[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride
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Overview
Description
Scientific Research Applications
Novel Esterification Techniques
[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride has been instrumental in novel esterification methods. For instance, Sano et al. (2006) utilized 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification in the synthesis of isopropyl 2-(cyclohex-l-enyl)acetate, using [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride as a coupling reagent (Sano et al., 2006).
Synthesis of Hydrochloride Compounds
The compound has also been involved in the synthesis of hydrochloride compounds. Huang et al. (2008) developed an efficient and facile procedure for preparing 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, employing [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride in its synthesis process (Huang, Yeh, & Wong, 2008).
Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment
In the field of medicinal chemistry, this compound has been used in the discovery of integrin inhibitors. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride, as potential therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Development of γ-Aminobutyric Acid Analogues
The compound has also been utilized in synthesizing cyclic γ-aminobutyric acid analogues. Petz et al. (2019) reported on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, with [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride playing a key role in the synthesis process (Petz, Allmendinger, Mayer, & Wanner, 2019).
Factor Xa Binding Evaluation
In another study, Vaz et al. (1998) evaluated the binding mode of (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride to Factor Xa, a vital aspect in the development of new anticoagulants. This study also used [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride (Vaz, McLean, & Pelton, 1998).
Quantum Chemical Investigations
On a theoretical level, studies like those by Bouklah et al. (2012) have used quantum-chemical calculations to investigate the molecular properties of compounds including [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride, contributing to a deeper understanding of its chemical behavior (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Clinical Candidate for Cognitive Disorders
Furthermore, the compound has been identified as a potential clinical candidate for cognitive disorders. Shibuya et al. (2018) reported the discovery of a [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride derivative, K-604, as an aqueous-soluble inhibitor for acyl-coenzyme A:cholesterol O-acyltransferase-1, showing promise for treating diseases related to ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Safety and Hazards
The safety information for “[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[(3S)-pyrrolidin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOOYCOQZYSJW-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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